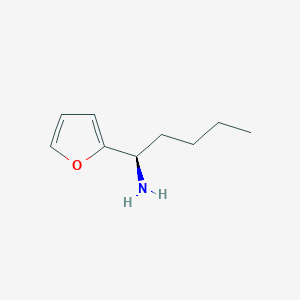

(R)-1-(furan-2-yl)pentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1R)-1-(furan-2-yl)pentan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

YCNWYDMJAQDTRK-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=CO1)N |

Canonical SMILES |

CCCCC(C1=CC=CO1)N |

Origin of Product |

United States |

Stereochemical Aspects and Enantiocontrol Strategies

Mechanisms of Enantioselective Control in Furan (B31954) Amine Synthesis

Achieving high levels of enantioselectivity in the synthesis of chiral furan amines relies on the use of chiral catalysts or auxiliaries that can effectively differentiate between the two prochiral faces of a substrate. Several advanced catalytic systems have been developed for this purpose.

A prominent strategy is the transition metal-catalyzed asymmetric hydrogenation of imines. nih.govacs.org Specifically, the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines provides a direct route to the desired chiral amines. acs.org In this approach, a prochiral imine is reduced using hydrogen gas in the presence of a chiral metal complex. Iridium-based catalysts, in particular, have shown significant success. For instance, complexes of iridium with chiral phosphine (B1218219) ligands, such as (S,S)-f-Binaphane, can hydrogenate a variety of N-alkyl imines with high efficiency and enantioselectivity, yielding chiral amines with up to 90% enantiomeric excess (ee). nih.govacs.org The mechanism involves the coordination of the imine to the chiral metal center, creating a diastereomeric intermediate. The hydride is then delivered preferentially to one face of the imine, directed by the steric and electronic properties of the chiral ligand. The choice of ligand is crucial; highly modular and P-stereogenic phosphines have been instrumental in advancing this methodology. nih.gov

Another powerful method is the nickel-catalyzed enantioselective hydroalkylation of enamides. This reaction couples Cbz-enamides with alkyl halides to produce enantiomerically enriched α-alkyl chiral amines. chemrxiv.org The process is tolerant of various functional groups, including the furan ring. chemrxiv.org The proposed catalytic cycle involves the formation of a chiral Ni(I) complex. The enamide substrate coordinates to this complex, and subsequent insertion of a hydride leads to the formation of a five-membered nickelacycle intermediate. This coordination, often involving the carbonyl group of the Cbz protecting group, controls the regio- and enantioselectivity of the addition. chemrxiv.org

Organocatalysis also offers effective mechanisms for enantiocontrol. Chiral phosphoric acids, functioning as Brønsted acid catalysts, can activate substrates towards nucleophilic attack. researchgate.net In the context of furan amine synthesis, these catalysts can protonate an imine, forming a chiral ion pair with the catalyst's conjugate base. The bulky chiral environment around the anion then directs the approach of a nucleophile (like furan) to one face of the electrophile, resulting in a highly enantioselective transformation. researchgate.netharvard.edu

Table 1: Catalytic Systems for Enantioselective Furan Amine Synthesis

| Catalytic Method | Catalyst/Ligand Example | Substrate Type | Key Mechanistic Feature | Ref |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | N-alkyl furan-containing imines | Face-selective hydride delivery from a chiral metal-hydride complex. | nih.govacs.org |

| Hydroalkylation of Enamides | Ni/Chiral Ligand | Cbz-enamides | Regio- and enantioselective insertion directed by a chiral nickelacycle intermediate. | chemrxiv.org |

Diastereoselective Synthesis of Furan Amine Derivatives

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. This is often achieved by using a substrate that already contains a chiral center to influence the formation of a new one.

One effective approach is the use of multicomponent reactions. A diastereoselective three-component reaction has been developed utilizing alkynyl enones, aldehydes, and secondary amines with an indium catalyst to produce highly substituted cyclopenta[c]furan derivatives. researchgate.netnih.govdiva-portal.org The reaction proceeds through the in-situ generation of an enamine, followed by sequential cyclization steps, leading to stereodefined heterocyclic products. researchgate.netdiva-portal.org The diastereomeric ratio of the products can be influenced by the steric bulk of the amine used. nih.gov

Cycloaddition reactions are also powerful tools for establishing defined stereochemistry. The Diels-Alder reaction, where a furan ring acts as the diene, can be used to construct complex cyclic systems. When the furan is substituted with a nonracemic amine, it can direct the stereochemical outcome of the cycloaddition with a dienophile, leading to a high degree of diastereoselectivity. acs.org The choice of catalyst, solvent, and temperature can further control the stereochemical course of these reactions. For instance, in many furan/alkene cycloadditions, the endo isomer is kinetically favored while the exo isomer is thermodynamically more stable, allowing for selective formation of one diastereomer by carefully controlling reaction conditions.

Table 2: Examples of Diastereoselective Reactions for Furan Amine Derivatives

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Diastereoselectivity | Ref |

|---|---|---|---|---|---|

| Three-Component Cyclization | Alkynyl enones, Aldehydes, Secondary amines | Indium Catalyst | Substituted cyclopenta[c]furans | Moderate to excellent d.r. | researchgate.netnih.gov |

| Diels-Alder Reaction | Furan with nonracemic amine, Dienophiles | Thermal or Catalytic | Fused bicyclic systems | High diastereoselectivity | acs.org |

Kinetic Resolution Techniques for Enantiopure Furan Amines

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. It operates by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. The result is one enantiomer that has reacted and one that is left unreacted, both in an enantiomerically enriched form. A significant drawback is the theoretical maximum yield of 50% for the desired enantiomer. d-nb.info

Acylative kinetic resolution is a common and effective technique. researchgate.net In this process, a racemic amine is acylated using a chiral acylating agent. One enantiomer of the amine reacts faster with the chiral agent, leading to the formation of a diastereomeric amide and leaving the slower-reacting amine enantiomer in excess. Chiral hydroxamic acids and enantiopure 3-N,N-diacylaminoquinazolin-4(3H)-ones have been developed as highly selective acylating reagents for this purpose, achieving high enantiomeric excesses for the resolved amines. ethz.chrsc.org

Biocatalytic kinetic resolution offers a green and highly selective alternative. Enzymes, particularly ω-transaminases (ω-TAs), are increasingly used for the synthesis of enantiopure amines. mdpi.com In a kinetic resolution setup, an (R)- or (S)-selective ω-TA is used to convert one enantiomer of a racemic amine into a ketone by transferring the amino group to an acceptor molecule like pyruvate. This process leaves the other amine enantiomer untouched and in high enantiomeric purity. This method has been successfully applied to a variety of amines. mdpi.com

Table 3: Kinetic Resolution Methods for Chiral Amines

| Resolution Method | Chiral Agent/Catalyst | Principle of Operation | Advantage/Disadvantage | Ref |

|---|---|---|---|---|

| Acylative Resolution | Chiral Acylating Agent (e.g., hydroxamic acids) | Differential rates of acylation for the two amine enantiomers. | Broad substrate scope; Reagent may be stoichiometric. | researchgate.netethz.ch |

| Enzymatic Resolution | ω-Transaminase (ω-TA) | Enantioselective deamination of one enantiomer to a ketone. | High selectivity, mild conditions; Limited to enzyme's substrate scope. | mdpi.com |

| Parallel Kinetic Resolution | Enantiopure DAQs* | Reaction of each N-acyl group with complementary amine enantiomers. | Can recover both enantiomers with high ee; Complex product mixture. | rsc.org |

*DAQ: 3-N,N-diacylaminoquinazolin-4(3H)-one

Determination of Absolute Configuration using X-ray Crystallography and Spectroscopic Methods

Once an enantiomerically enriched or pure compound is synthesized, it is imperative to determine its absolute configuration.

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique relies on a phenomenon known as anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, small differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l) can be measured. This effect, known as the Bijvoet difference, allows for the unambiguous assignment of the absolute structure of the molecule in the crystal. nih.gov While extremely reliable, this method requires a high-quality single crystal of the compound, which can sometimes be challenging to obtain, especially for organic compounds containing only light atoms (C, H, N, O). researchgate.net

When X-ray crystallography is not feasible, spectroscopic methods provide powerful alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The absolute configuration of chiral amines can be determined by converting them into diastereomeric derivatives using a chiral derivatizing agent (CDA). The Mosher's acid method is a classic example. More advanced reagents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) have been developed. nih.govresearchgate.net By analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers, a spatial model can be constructed that reveals the absolute configuration of the original amine. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. By comparing the experimental VCD spectrum to one predicted by quantum mechanical calculations, the absolute configuration can be determined non-empirically. nih.govresearchgate.net

Table 4: Methods for Determining Absolute Configuration

| Method | Principle | Requirements | Key Advantage | Ref |

|---|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion (Bijvoet method) | High-quality single crystal | Unambiguous, "gold standard" determination. | nih.govresearchgate.neted.ac.uk |

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent | Soluble compound, chiral agent | Does not require crystallization. | nih.govresearchgate.net |

Computational and Theoretical Investigations of R 1 Furan 2 Yl Pentan 1 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. For furan-containing chiral amines, these methods elucidate electronic structure, conformational preferences, and reactivity, which are crucial for their application in various chemical fields.

Density Functional Theory (DFT) has become a prevalent method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.govscispace.com For analogues of (R)-1-(furan-2-yl)pentan-1-amine, DFT, particularly with hybrid functionals like B3LYP, is employed to determine optimized geometries, electronic energies, and the distribution of electron density. researchgate.netepstem.net

Studies on furan (B31954) derivatives, such as chalcones, utilize DFT with basis sets like 6-311++G(d,p) to calculate key electronic properties in the ground state. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. epstem.net Furthermore, electronic properties such as the dipole moment (μ), which influences solubility and intermolecular interactions, can be accurately predicted. The analysis of molecular structure and electronic features is crucial for understanding the reactive sites of a molecule. digitaloceanspaces.com DFT calculations are also instrumental in understanding the relationship between the molecular structure of furan derivatives and their properties, such as their performance as corrosion inhibitors. digitaloceanspaces.com

Table 1: Calculated Electronic Properties for a Furan Analogue, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, using DFT (Data sourced from a study using the B3LYP/6-311++G(d,p) method)

| Property | Calculated Value |

| Electronic Energy (a.u.) | -728.3 |

| Dipole Moment (μ) | 3.33 Debye |

This table is illustrative and based on data for a specific furan analogue. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are essential for accurately predicting the conformations and reactivity of chiral molecules. acs.org For complex systems like furan derivatives and chiral amines, methods such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) provide detailed insights into the potential energy surface. researchgate.netresearchgate.net

Conformational analysis of chiral amines and related structures using ab initio calculations helps identify the most stable geometries, which are governed by subtle steric and electronic interactions. acs.orgfrontiersin.org For example, studies on monosubstituted furans have used ab initio molecular orbital theory to investigate conformational stabilities and charge distributions, revealing the preferred orientations of substituents. acs.org In the study of reaction mechanisms, such as photochemical ring-opening in furan, CASSCF methods are employed to describe the electronic structure of ground and excited states, which is critical for understanding reactivity. researchgate.net These high-level calculations are also applied to study enantio-selective processes in chiral systems, providing a theoretical basis for observed stereochemical outcomes. rsc.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For furan derivatives, the distribution of HOMO and LUMO orbitals often spans the entire molecule, indicating delocalized π-electron systems. rsc.org In many furan-based systems, the HOMO is localized on the electron-rich furan ring and donor groups, while the LUMO resides on acceptor moieties. researchgate.net This separation is fundamental to charge-transfer processes. The HOMO-LUMO gap can be calculated using DFT to predict the reactivity of furan analogues in various reactions, such as Diels-Alder cycloadditions, where a smaller gap often correlates with higher reactivity. scispace.comrsc.org Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), provide further quantitative measures of reactivity. mdpi.com

Table 2: Frontier Orbital Energies and Reactivity Descriptors for Furan and its Derivatives (Illustrative data from various computational studies)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Furan | -6.40 | 0.99 | 7.39 |

| 2-Methylfuran (B129897) | -6.11 | 1.15 | 7.26 |

| Furfural (B47365) | -6.83 | -1.54 | 5.29 |

| N-[4-(2-Furanylmethyleneamino)benzylidene]furan-2-amine | -5.51 | -1.54 | 3.97 |

Note: Values are approximate and depend on the level of theory and basis set used in the calculations. scispace.comglobalresearchonline.netresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the pentyl chain and the rotational freedom around the bond connecting the furan ring to the chiral center in this compound make conformational analysis a complex challenge. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of such flexible molecules. acs.org

MD simulations generate an ensemble of physically meaningful conformations by simulating the atomic motions of a molecule over time based on a force field. mdpi.comresearchgate.net For furan-containing systems like furanosides, MD simulations have been used to systematically analyze conformational properties and the influence of ring substituents on the geometry of the furanose ring. nih.gov These studies reveal that conformational preferences are determined by a combination of factors, including unfavorable interactions between substituents and stereoelectronic effects like the anomeric effect. nih.gov Similarly, ab initio MD simulations have been used to study the temperature-driven conformational changes and the effect of isotopic substitution on the dynamics of the furan ring itself. nih.gov Such simulations provide a dynamic picture of the molecule's structure, which is often more representative than the static image from a simple geometry optimization.

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving furan derivatives. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine activation energies, thereby explaining reaction outcomes and selectivity. auburn.edu

For reactions involving furan rings, such as Diels-Alder cycloadditions, DFT calculations (e.g., at the B3LYP/6-31G* level) are used to characterize the molecular mechanism. acs.org These studies can reveal whether a reaction proceeds through a concerted or stepwise pathway. For instance, the cycloaddition of a furan derivative with a masked o-benzoquinone was shown to occur via a polar, stepwise mechanism involving a zwitterionic intermediate. acs.org Computational investigations into the reductive amination of furan-based aldehydes and ketones help to clarify the reaction pathway, which typically involves the condensation to an imine followed by hydrogenation, with the latter often being the rate-determining step. mdpi.com Quantum chemical calculations have also been applied to study the electrophilic aminoalkenylation of heteroaromatics like furan, revealing that the reaction is kinetically controlled. bohrium.com

Prediction of Spectroscopic Properties from Theoretical Data

Theoretical calculations can accurately predict various spectroscopic properties, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. Comparing these predicted spectra with experimental data serves as a crucial validation of the computed molecular structures and electronic properties. globalresearchonline.net

For furan and its derivatives, DFT calculations using methods like B3LYP with appropriate basis sets (e.g., cc-pVTZ) have been shown to reproduce experimental vibrational spectra well. globalresearchonline.netresearchgate.net Calculated harmonic vibrational frequencies are often scaled to account for anharmonicity and other systematic errors, leading to excellent agreement with measured IR and Raman peak positions. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable assistance in the assignment of complex experimental spectra. researchgate.netglobalresearchonline.net Theoretical predictions of UV-Vis absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can identify the nature of electronic transitions (e.g., π→π*) and predict the absorption maxima (λmax), which often align well with experimental observations. rsc.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Furan (Data based on DFT/B3LYP calculations)

| Vibrational Mode | Experimental (IR) | Calculated |

| Ring Symmetric Stretch | 1486 | 1490 |

| Ring Asymmetric Stretch | 1385 | 1390 |

| C-H in-plane bend | 1140 | 1142 |

| Ring Breathing | 1067 | 1070 |

| C-H out-of-plane bend | 873 | 875 |

This table is illustrative, showing the typical agreement between experimental and scaled theoretical frequencies for a related compound. globalresearchonline.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Chiral Furan Amines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Equilibrium

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of chiral amines. uobasrah.edu.iq For (R)-1-(furan-2-yl)pentan-1-amine, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement. The proton attached to the stereocenter (the α-proton) is of particular interest. Its chemical shift and coupling to neighboring protons on the furan (B31954) ring and the pentyl chain can provide insights into the preferred conformation of the molecule. To definitively assign the absolute configuration, chiral derivatizing agents (CDAs) are often employed. nih.govusm.edu Reaction of the amine with a chiral reagent, such as Mosher's acid, creates diastereomers that exhibit distinct NMR signals. usm.edu By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the resulting diastereomeric amides, the absolute configuration can be determined. usm.edu

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. uobasrah.edu.iq The chemical shifts of the carbon atoms, particularly the stereocenter and the adjacent carbons of the furan ring and pentyl group, are indicative of the local electronic and steric environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. organicchemistrydata.org

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be utilized to study the conformational equilibrium of the molecule in solution. NOE experiments measure the through-space interactions between protons, providing information about their proximity and thus the molecule's preferred three-dimensional shape.

Table 1: Representative NMR Data Interpretation

| Nucleus | Technique | Information Gained |

| ¹H | Chemical Shift (δ) | Electronic environment of protons. |

| Coupling Constant (J) | Connectivity and dihedral angles between protons. | |

| Chiral Derivatizing Agents | Determination of absolute configuration. usm.edu | |

| NOE Spectroscopy | Through-space proximity of protons, conformational analysis. | |

| ¹³C | Chemical Shift (δ) | Electronic environment of carbons. |

| DEPT | Differentiation of carbon types (CH, CH₂, CH₃). organicchemistrydata.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and thus the molecular formula of a compound with high accuracy. rsc.orgrug.nl For this compound (C₉H₁₅NO), HRMS provides a precise mass measurement of the molecular ion, typically as [M+H]⁺, with a mass accuracy in the parts-per-million (ppm) range. google.comepfl.ch This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can also offer structural information. The cleavage of bonds adjacent to the furan ring, the amine group, and along the pentyl chain can produce characteristic fragment ions. Analysis of these fragments can help to confirm the connectivity of the atoms within the molecule.

Table 2: HRMS Data for Molecular Formula Confirmation

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 154.1226 | (Example Value) | C₉H₁₆NO⁺ |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry. iucr.orgmdpi.com For this compound, if a suitable single crystal can be obtained, X-ray diffraction analysis can reveal the precise spatial arrangement of all atoms in the solid state.

The resulting crystal structure provides detailed information on bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the crystalline form. rcsb.org Crucially, for a chiral molecule, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter without ambiguity, confirming it as either (R) or (S). libretexts.org This technique is often used to validate the assignments made by other methods, such as NMR with chiral derivatizing agents. usm.edu The solid-state structure can also reveal intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Solution-State Conformation and Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, particularly Electronic Circular Dichroism (ECD), are powerful for investigating the stereochemical features of chiral molecules in solution. researchgate.netrsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and its conformation in solution.

For this compound, the ECD spectrum would exhibit characteristic Cotton effects corresponding to the electronic transitions of the furan chromophore. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration and conformation. researchgate.net By comparing the experimental ECD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. researchgate.net

Furthermore, the magnitude of the ECD signal is proportional to the concentration difference between the two enantiomers. This allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. wikipedia.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netcore.ac.uk For this compound, these techniques can confirm the presence of key structural features.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine, the C-H stretching and bending vibrations of the alkyl chain and the furan ring, and the C-O and C=C stretching vibrations of the furan ring. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. osu.edu It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the furan ring. researchgate.net The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of all expected functional groups. researchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| Bending | 1550-1650 | |

| C-H (alkyl) | Stretching | 2850-3000 |

| C-H (furan) | Stretching | ~3100 |

| C=C (furan) | Stretching | ~1500-1600 |

| C-O (furan) | Stretching | ~1000-1300 |

Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

Advanced chromatographic techniques are essential for determining the enantiomeric purity of a chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

In chiral chromatography, the stationary phase is modified with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess (ee). thieme-connect.delibretexts.org

For this compound, a variety of chiral stationary phases (CSPs) based on polysaccharides, proteins, or synthetic polymers can be screened to achieve optimal separation. The choice of mobile phase is also critical for achieving good resolution. Chiral GC can also be employed, often after derivatization of the amine to a more volatile compound. These chromatographic methods are highly sensitive and can accurately quantify even small amounts of the undesired enantiomer, making them indispensable for quality control in the synthesis of enantiomerically pure compounds. nih.gov

Catalytic Applications in Organic Transformations Involving Furan Amines

Role of Chiral Furan (B31954) Amines as Ligands or Organocatalysts in Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a significant field in organic synthesis, providing a powerful tool for the creation of chiral molecules. This approach often utilizes chiral amines to induce stereoselectivity in a variety of chemical transformations.

A thorough review of scientific literature and chemical databases reveals no specific documented use of (R)-1-(furan-2-yl)pentan-1-amine as either a chiral ligand or an organocatalyst in asymmetric synthesis. While the broader class of chiral amines and even furan-containing molecules have been explored in this context, research detailing the application of this particular compound is not available in the public domain.

Data Table: Organocatalytic Reactions Using this compound

| Reaction Type | Substrate | Product | Enantiomeric Excess (%) | Diastereomeric Ratio | Source |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Selective Catalytic Hydrogenation of Furan-Derived Compounds

The selective hydrogenation of furan derivatives is a critical process for converting biomass-derived platform chemicals into valuable fuels and chemical intermediates. The hydrogenation of the furan ring or specific functional groups requires carefully designed catalytic systems to achieve high selectivity.

There is no available research data on the selective catalytic hydrogenation of this compound. Studies focusing on the reduction of this specific compound, either targeting the furan ring or other functionalities, have not been reported.

Data Table: Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Major Product | Selectivity (%) |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Catalytic Amination of Biomass-Derived Oxygenates towards Renewable Amines

The synthesis of amines from biomass-derived oxygenates is a key strategy for the production of sustainable chemicals. Catalytic reductive amination of furan-based aldehydes and ketones is a common method to produce furan amines.

While the general synthesis of furan amines from biomass is a well-researched area, specific details on the synthesis of this compound through the catalytic amination of a corresponding biomass-derived oxygenate are not documented in the available literature. The specific precursors and catalytic conditions for its targeted synthesis remain unreported.

Data Table: Synthesis of this compound via Catalytic Amination

| Feedstock | Catalyst | Nitrogen Source | Reaction Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Application As Chiral Building Blocks in Complex Molecule Synthesis

Precursors for Furan-Containing Natural Products and Analogues

The furan (B31954) nucleus is a structural motif present in a multitude of natural products, including terpenoids and alkaloids, which exhibit a wide range of biological activities. researchgate.netresearchgate.net The synthesis of these complex molecules often relies on the use of simpler, pre-functionalized furan-containing building blocks. Chiral amines attached to a furan ring, such as (R)-1-(furan-2-yl)pentan-1-amine, are particularly useful as they can introduce a specific stereocenter early in a synthetic sequence, guiding the stereochemical outcome of subsequent transformations.

Research has demonstrated the utility of furan-based intermediates in the assembly of natural product scaffolds. researchgate.netresearchgate.net For instance, strategies involving furan photooxygenation followed by amine cyclization have been successfully employed in the total synthesis of alkaloids. acs.org Furthermore, the furan ring can be transformed into other cyclic systems. A notable example is the conversion of furan precursors into pyranones, which are key intermediates in the synthesis of sugar analogues, antibiotics, and certain anticancer drugs. researchgate.net The this compound scaffold provides the necessary components—a chiral center and a modifiable furan ring—to serve as a precursor for analogues of these important natural product classes.

| Natural Product Class | Role of Furan-Amine Building Block | Potential Synthetic Application |

| Alkaloids | Provides a chiral nitrogen center and a versatile furan handle for ring formation. | Synthesis of polycyclic alkaloids via intramolecular cyclization strategies. acs.org |

| Terpenoids | The furan ring is a common core structure in many furanoterpenes. | Assembly of the carbon skeleton and introduction of chirality. researchgate.net |

| Polyketides | Can be elaborated into pyranone or butenolide structures found in polyketide natural products. | Precursor to fragments used in the synthesis of antibiotics like tirantamycines. researchgate.net |

| Cembranoids | The furan ring is a key component of furanobutenolide-derived cembranoids. | Serves as a starting point for constructing the macrocyclic core. nih.gov |

Synthesis of Bioactive Heterocyclic Compounds and Pharmaceutical Intermediates

The furan ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive compounds. ijabbr.comeprajournals.com this compound and its hydrochloride salt are recognized as key pharmaceutical intermediates for the synthesis of these molecules. bldpharm.com Its structure allows for the construction of more complex heterocyclic systems that often display significant biological activity.

Recent studies have highlighted the synthesis of novel furan-linked heterocyclic hybrids with potent antimicrobial and anticancer properties. acs.orgnih.gov For example, furan-containing precursors are used to construct pyrazolyl-thiazole derivatives. In one study, a furan-linked pyrazolyl-phenylthiazole derivative demonstrated significant antimicrobial activity against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.56 to 3.13 μg/mL. acs.orgnih.gov Other research has shown that coupling furfural (B47365) (a related furan derivative) with urea (B33335) can produce compounds with broad-spectrum antibacterial activity against pathogens like Escherichia coli and Salmonella typhi. researchgate.netscirp.org These findings underscore the importance of the furan-amine motif as a launchpad for creating diverse and biologically active heterocyclic compounds.

| Bioactive Heterocycle Class | Synthetic Role of Furan-Amine Precursor | Target Biological Activity |

| Pyrazolyl-thiazoles | The furan moiety is attached to the pyrazole (B372694) ring, forming a core scaffold. acs.orgnih.gov | Antimicrobial, Anticancer. acs.orgnih.gov |

| Benzimidazoles | Can be used in the synthesis of substituted benzimidazoles for various therapeutic targets. | Antihypertensive. derpharmachemica.com |

| Quinazolines | The furan group can be appended to the quinazoline (B50416) core to modulate receptor binding. mdpi.com | A₂A Adenosine (B11128) Receptor Antagonism. mdpi.com |

| Urea Derivatives | The amine can react with isocyanates or related reagents to form furan-containing ureas. | Antibacterial. scirp.org |

Integration into Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. A common strategy in their design is the incorporation of unnatural amino acids. nih.gov this compound is an ideal building block for creating such unnatural amino acids.

The chiral amine provides a site for peptide bond formation, while the furan ring can act as a bioisosteric replacement for the aromatic side chains of natural amino acids like phenylalanine or tyrosine. The pentyl group can contribute to modifying the lipophilicity and binding interactions of the resulting peptidomimetic. Research has demonstrated the successful integration of a closely related analogue, (1-(furan-2-yl)ethyl)amine, into a modified lysine (B10760008) residue for use in solid-phase peptide synthesis. nih.gov This modified lysine was then incorporated into a peptidomimetic ligand designed to target a specific protein domain. nih.gov This approach highlights a powerful method for creating novel peptide-based therapeutics where the furan-amine unit imparts unique structural and functional properties.

| Peptidomimetic Strategy | Function of this compound | Resulting Property |

| Unnatural Amino Acid | Serves as the core structure for a non-proteinogenic amino acid. | Enhanced resistance to enzymatic degradation, improved bioavailability. nih.gov |

| Side-Chain Modification | The furan ring acts as an aromatic side-chain mimic with unique electronic properties. | Modulates receptor binding affinity and selectivity. nih.gov |

| Scaffold Integration | Incorporated into scaffolds designed to mimic secondary structures like β-turns. unibo.it | Creates conformationally constrained molecules with predictable 3D structures. unibo.it |

Construction of Advanced Pharmaceutical Scaffolds for Drug Discovery

In modern drug discovery, a scaffold is a core molecular framework that can be systematically decorated with different functional groups to generate a library of compounds for biological screening. The furan ring is considered an important scaffold in its own right due to its prevalence in pharmaceuticals. ijabbr.comarabjchem.org this compound provides a pre-built, sp³-enriched chiral scaffold fragment that is highly valuable for creating novel drug candidates. The inclusion of sp³-rich fragments is a key strategy to improve the physicochemical properties and three-dimensional complexity of potential drugs. acs.org

The utility of this scaffold is evident in the development of compounds targeting a range of diseases. For instance, furan-linked pyrazolyl-thiazole scaffolds have been investigated for their anticancer potential. acs.orgnih.gov Similarly, 4-(furan-2-yl)quinazoline derivatives have been synthesized and identified as potent and selective antagonists for the A₂A adenosine receptor, a target for inflammatory diseases and cancer. mdpi.com The this compound building block provides chemists with a strategic advantage, offering a chiral, functionalized core from which to explore chemical space and develop new therapeutic agents efficiently.

| Pharmaceutical Scaffold | Role of the Furan-Amine Unit | Therapeutic Target/Application |

| Furan-Pyrazolyl-Thiazole | Forms the core structure linking the different heterocyclic rings. acs.orgnih.gov | Antimicrobial agents, BRAFV600E inhibitors for cancer. nih.gov |

| Furan-Quinazoline | The furan group acts as a key substituent for receptor interaction. mdpi.com | A₂A Adenosine Receptor Antagonists. mdpi.com |

| sp³-Enriched Scaffolds | The chiral amine and pentyl chain contribute to the 3D nature of the molecule. acs.org | General drug discovery for improved physicochemical properties. acs.org |

Design and Synthesis of Functional Materials Incorporating Chiral Furan Amine Units

Beyond pharmaceuticals, the unique chemical properties of this compound make it a candidate for the synthesis of advanced functional materials. The furan moiety is a known component in the development of novel materials. researchgate.net The combination of a reactive amine, a polymerizable furan ring, and a defined stereocenter opens possibilities for creating materials with specialized properties.

The primary amine can participate in polymerization reactions to form chiral polyamides or polyimines. The inherent chirality of the monomer unit, originating from the (R)-amine center, would be transferred to the polymer backbone. Such chiral polymers could have applications in enantioselective separations (e.g., as the stationary phase in chromatography columns), asymmetric catalysis, or as chiral sensors. Furthermore, the furan ring itself can undergo polymerization or participate in Diels-Alder reactions, allowing for the creation of cross-linked networks and thermally reversible materials. While specific examples utilizing this compound in materials science are not yet prominent, its structural attributes suggest significant potential for the design of next-generation functional materials.

| Potential Material Type | Role of this compound | Potential Application |

| Chiral Polymers (Polyamides) | Acts as a chiral monomer, with the amine group participating in polymerization. | Enantioselective chromatography, asymmetric catalysis. |

| Cross-linked Resins | The furan ring acts as a diene in Diels-Alder reactions for cross-linking. | Reversible adhesives, self-healing materials. |

| Functionalized Surfaces | Can be grafted onto surfaces to introduce chiral recognition sites. | Chiral sensors, enantioselective filtration membranes. |

Q & A

Basic Research Questions

Q. What are the most efficient catalytic methods for synthesizing (R)-1-(furan-2-yl)pentan-1-amine?

- Methodology : The compound can be synthesized via a Ru/C-catalyzed reductive amination of biomass-derived furfural. A one-reactor tandem approach using methylisobutyl ketone, NH₃, and H₂ achieves a 74% yield directly from furfural. Optimization of reaction conditions (e.g., temperature, pressure, and catalyst loading) is critical for scalability .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., amine and furan moieties). ¹H NMR confirms stereochemistry and substituent positions, while mass spectrometry (MS) validates molecular weight and purity. These techniques are standard for verifying synthetic intermediates and final products .

Q. How is the in vitro antitubercular activity of this compound evaluated?

- Methodology : The Alamar Blue assay is used to test activity against Mycobacterium tuberculosis H37Rv. Compounds are screened at concentrations like 3.1 µg/mL, with IC₅₀ values determined via fluorescence or absorbance measurements. Positive controls (e.g., isoniazid) and solvent controls are essential for validation .

Advanced Research Questions

Q. What key interactions are revealed by molecular docking studies of this compound with enoyl-ACP reductase?

- Methodology : Docking software (e.g., AutoDock Vina) predicts hydrogen bonding with Tyr158 and Met103 residues in the enzyme's active site (PDB: 2HYM). Electrostatic interactions and binding energy (ΔG) calculations guide SAR optimization. Q-SiteFinder identifies critical binding pockets for rational drug design .

Q. How does the recyclability of Ru/C catalysts impact the sustainability of the synthesis process?

- Methodology : Catalyst recyclability is tested over multiple cycles (up to 4 cycles) by filtering, washing, and reactivating the Ru/C. Leaching tests (e.g., ICP-MS) confirm metal retention. A 5–10% drop in yield after 4 cycles suggests gradual deactivation, necessitating regeneration protocols .

Q. Can PASS prediction models reliably forecast the biological activity of this compound derivatives?

- Methodology : PASS (Prediction of Activity Spectra for Substances) uses a training set of >35,000 compounds to predict antitubercular activity. A Pa (probability of activity) >0.7 indicates high potential, but experimental validation (e.g., MIC assays) is required to avoid false positives from structural analogs .

Q. What structural features enhance the antitubercular activity of furan-derived amines?

- Structure-Activity Relationship (SAR) :

- Furan ring : Essential for π-π stacking with hydrophobic residues (e.g., Phe149).

- Amine group : Facilitates hydrogen bonding with Asp148.

- Alkyl chain length : A 5-carbon chain optimizes membrane permeability without steric hindrance.

Substitutions at the phenyl-thiadiazole moiety (e.g., electron-withdrawing groups) improve potency by 2–3 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.